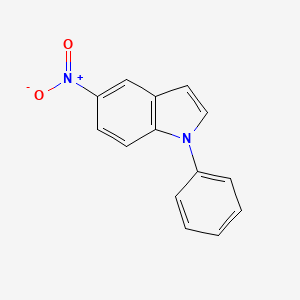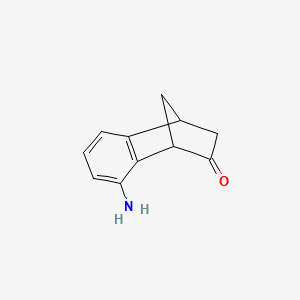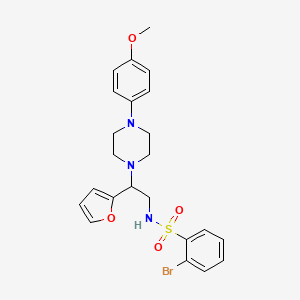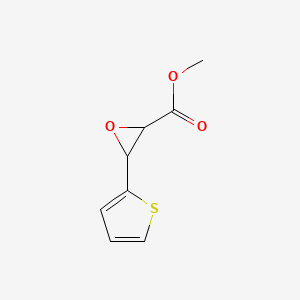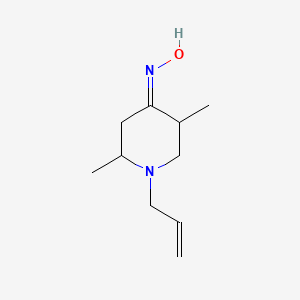
1-Allyl-2,5-dimethyl-piperidin-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2,5-dimethyl-piperidin-4-one oxime is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Allyl-2,5-dimethyl-piperidin-4-one oxime typically involves the reaction of 1-Allyl-2,5-dimethyl-piperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-Allyl-2,5-dimethyl-piperidin-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Allyl-2,5-dimethyl-piperidin-4-one oxime has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Allyl-2,5-dimethyl-piperidin-4-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-2,5-dimethyl-piperidin-4-one oxime can be compared with other piperidine derivatives, such as:
- 1,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
- 3-Isopropyl-2,6-diphenyl piperidin-4-one oxime
These compounds share a similar piperidine core but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(NZ)-N-(2,5-dimethyl-1-prop-2-enylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H18N2O/c1-4-5-12-7-8(2)10(11-13)6-9(12)3/h4,8-9,13H,1,5-7H2,2-3H3/b11-10- |
InChI-Schlüssel |
VTPHNNZBUNFVAD-KHPPLWFESA-N |
Isomerische SMILES |
CC1C/C(=N/O)/C(CN1CC=C)C |
Kanonische SMILES |
CC1CC(=NO)C(CN1CC=C)C |
Löslichkeit |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
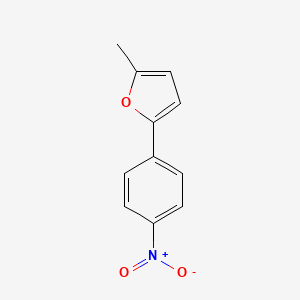

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
